molecular formula C7H11NO3 B2355087 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid CAS No. 127700-78-1

2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid

Cat. No.: B2355087
CAS No.: 127700-78-1
M. Wt: 157.169
InChI Key: RJGVYIKJSMBGDK-UHFFFAOYSA-N
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Description

2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethyl group and an acetic acid moiety attached to the oxazole ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ethyl group or the oxazole ring may be oxidized under specific conditions.

    Reduction: Reduction reactions can target the oxazole ring or the acetic acid moiety, leading to various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the acetic acid moiety are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced oxazole compounds.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid and its derivatives involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The exact pathways depend on the specific derivative and its biological activity.

Comparison with Similar Compounds

    Oxazole: The parent compound, oxazole, shares the same core structure but lacks the ethyl and acetic acid groups.

    Isoxazole: Isoxazole is a structural isomer with the oxygen and nitrogen atoms in different positions.

    Oxadiazole: Oxadiazole contains an additional nitrogen atom in the ring, leading to different chemical properties.

Uniqueness: 2-(3-Ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-5-3-6(11-8-5)4-7(9)10/h6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGVYIKJSMBGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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